5-{3-[(4-fluorobenzyl)oxy]phenyl}-1,3,4-oxadiazole-2(3H)-thione
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Description
5-{3-[(4-fluorobenzyl)oxy]phenyl}-1,3,4-oxadiazole-2(3H)-thione is a useful research compound. Its molecular formula is C15H11FN2O2S and its molecular weight is 302.32. The purity is usually 95%.
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Mechanism of Action
Target of Action
Compounds containing an 1,2,4-oxadiazole heterocycle have been shown to target various enzymes such as thymidylate synthase, hdac, topoisomerase ii, telomerase, and thymidine phosphorylase . These enzymes play crucial roles in cellular processes such as DNA replication, transcription, cell cycle progression, and cell growth.
Mode of Action
It is known that 1,3,4-oxadiazole derivatives can interact with their targets in different ways depending on the specific structure of the compound and the target enzyme . For instance, they may inhibit the activity of the target enzyme, thereby affecting the biochemical pathways in which the enzyme is involved.
Biochemical Pathways
Given the potential targets mentioned above, it can be inferred that this compound may affect pathways related to dna replication, transcription, cell cycle progression, and cell growth .
Result of Action
Given the potential targets and pathways mentioned above, it can be inferred that this compound may have effects on cellular processes such as dna replication, transcription, cell cycle progression, and cell growth .
Biological Activity
5-{3-[(4-fluorobenzyl)oxy]phenyl}-1,3,4-oxadiazole-2(3H)-thione is a compound that has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound belongs to the oxadiazole family, characterized by a five-membered heterocyclic ring containing nitrogen and sulfur. Its molecular formula is C16H14FN3OS, and it features a fluorobenzyl ether moiety that contributes to its biological activity.
1. Anticancer Activity
Recent studies have shown that oxadiazole derivatives exhibit significant anticancer properties. For instance, compounds similar to this compound have been tested against various cancer cell lines:
Compound | Cell Line | IC50 (µM) | Reference |
---|---|---|---|
This compound | MCF7 (breast cancer) | 1.18 ± 0.14 | |
Similar oxadiazole derivatives | HEPG2 (liver cancer) | < 2.0 | |
Similar oxadiazole derivatives | SW1116 (colon cancer) | < 2.0 |
The mechanism of action includes the induction of apoptosis and inhibition of key signaling pathways involved in tumor growth.
2. Antimicrobial Activity
The antimicrobial potential of oxadiazoles has been well-documented. For example, studies indicate that derivatives exhibit activity against various pathogens:
Activity Type | Pathogen | MIC (µg/mL) | Reference |
---|---|---|---|
Antibacterial | Staphylococcus aureus | 16 | |
Antifungal | Candida albicans | 32 | |
Antitubercular | Mycobacterium bovis | < 10 |
These compounds disrupt bacterial cell wall synthesis and inhibit fungal growth through various mechanisms.
3. Antioxidant Activity
Oxadiazole derivatives have also shown promising antioxidant properties. The ability to scavenge free radicals is crucial in preventing oxidative stress-related diseases:
Compound Type | DPPH Scavenging Activity (%) | Reference |
---|---|---|
5-{3-[(4-fluorobenzyl)oxy]phenyl} | > 70% at 100 µg/mL | |
Other oxadiazole derivatives | > 60% at similar concentrations |
The biological activities of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Many oxadiazoles inhibit enzymes like EGFR and Src kinases, crucial in cancer cell proliferation.
- Induction of Apoptosis : Compounds induce cell death through the intrinsic apoptotic pathway by activating caspases.
- Antioxidant Mechanisms : The ability to donate electrons helps neutralize free radicals.
Case Studies
A notable case study involved the synthesis and evaluation of various oxadiazole derivatives for their anticancer properties. One derivative demonstrated an IC50 value significantly lower than standard chemotherapeutics like doxorubicin, highlighting its potential as a lead compound for further development .
Properties
IUPAC Name |
5-[3-[(4-fluorophenyl)methoxy]phenyl]-3H-1,3,4-oxadiazole-2-thione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11FN2O2S/c16-12-6-4-10(5-7-12)9-19-13-3-1-2-11(8-13)14-17-18-15(21)20-14/h1-8H,9H2,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTDYANBDNKDDTD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OCC2=CC=C(C=C2)F)C3=NNC(=S)O3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11FN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.